1-Bromo-6-chloronaphthalen-2-ol

Description

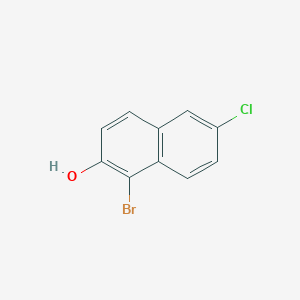

1-Bromo-6-chloronaphthalen-2-ol (CAS: 102169-88-0) is a halogenated naphthol derivative featuring a bromine atom at the 1-position, a chlorine atom at the 6-position, and a hydroxyl group at the 2-position of the naphthalene ring system. Its molecular formula is C₁₀H₆BrClO, with a molecular weight of 257.51 g/mol. The presence of halogen substituents and the hydroxyl group imparts unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

Molecular Formula |

C10H6BrClO |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

1-bromo-6-chloronaphthalen-2-ol |

InChI |

InChI=1S/C10H6BrClO/c11-10-8-3-2-7(12)5-6(8)1-4-9(10)13/h1-5,13H |

InChI Key |

BBAMQILJPDIRLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)O)C=C1Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-6-chloronaphthalen-2-ol typically involves halogenation reactions. . This reaction involves the conversion of an amino group to a diazonium salt, followed by its substitution with bromine and chlorine under specific conditions. Industrial production methods may involve similar halogenation techniques, optimized for higher yields and purity.

Chemical Reactions Analysis

1-Bromo-6-chloronaphthalen-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The hydroxyl group at the 2 position can undergo oxidation to form quinones or reduction to form corresponding alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative under palladium catalysis.

Common reagents used in these reactions include Selectfluor, sodium dithionite, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-6-chloronaphthalen-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound’s derivatives have been studied for their potential anticancer, antiangiogenic, and antioxidant activities. These properties make it a candidate for drug development and therapeutic research.

Mechanism of Action

The mechanism by which 1-Bromo-6-chloronaphthalen-2-ol exerts its effects is primarily through its interactions with various molecular targets. For instance, its anticancer activity is believed to involve the inhibition of proangiogenic cytokines such as TNFα, VEGF, and EGF . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Comparative Structural and Physical Properties

Key Observations :

Substituent Position Effects :

- The position of halogens significantly impacts melting points and solubility. For example, 2-bromo-7-chloronaphthalen-1-ol (mp 78–81°C) has a lower melting point compared to dimethoxy-substituted binaphthols (mp 160–162°C) , highlighting the role of polar groups in enhancing intermolecular forces.

- The absence of reported data for this compound suggests a need for further experimental characterization.

Fluorine substituents (e.g., 2-bromo-6-fluoronaphthalen-1-ol) introduce strong electronegativity, altering electronic properties and hydrogen-bonding capabilities .

Synthetic Accessibility :

- Halogenated naphthols are typically synthesized via ring-expansion reactions or halogenation of naphthol precursors. Yields vary widely: 2-bromo-6-fluoronaphthalen-1-ol is isolated in 89% yield , whereas tert-butyldimethylsilyl-protected analogs (e.g., 2-bromo-6-TBSO-naphthalen-1-ol) show lower yields (23%) due to steric challenges .

Crystallographic and Conformational Analysis

Crystal structures of related compounds reveal critical insights into molecular packing and reactivity:

- 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol (a derivative of 6-bromo-2-naphthol) adopts a near-planar naphthol ring system with a dihedral angle of 76.59° between the naphthol and chlorophenyl groups. The R-configured stereocenter and O-H···N hydrogen bonding stabilize its twisted conformation, facilitating crystal packing via N-H···O and π-π interactions .

- In contrast, simpler halogenated naphthols (e.g., 2-bromo-7-chloronaphthalen-1-ol) lack such complex intermolecular networks, resulting in less dense crystalline arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.